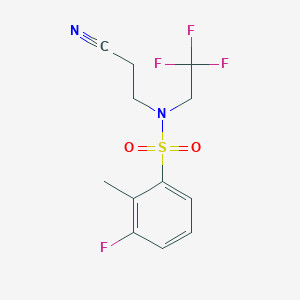![molecular formula C16H27N3O2S B7633951 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research as a tool to study various biological processes. The compound is synthesized using a specific method, which will be discussed in the following section.
作用機序
The mechanism of action of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to the substrate. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein kinase that is inhibited. Inhibition of PIM1 kinase has been shown to suppress the growth of prostate cancer cells. Inhibition of PIM2 kinase has been shown to suppress the growth of lymphoma cells. Inhibition of PIM3 kinase has been shown to suppress the growth of multiple myeloma cells. These findings suggest that this compound has potential as an anti-cancer agent.
実験室実験の利点と制限
One of the major advantages of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is its potency as a protein kinase inhibitor. It has been shown to be more potent than other inhibitors such as SGI-1776 and AZD1208. However, one of the limitations of this compound is its lack of specificity. It inhibits several protein kinases, which can lead to off-target effects. Therefore, it is important to use this compound in combination with other inhibitors to increase its specificity.
将来の方向性
There are several future directions for the use of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline in scientific research. One of the directions is the development of more specific inhibitors that target a single protein kinase. This can be achieved by modifying the structure of the compound to increase its specificity. Another direction is the use of this compound in combination with other inhibitors to increase its potency and specificity. This can lead to the development of more effective anti-cancer agents. Finally, the use of this compound in animal models can provide valuable insights into its efficacy and safety.
合成法
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is synthesized using a multi-step reaction. The first step involves the reaction of 2-ethylsulfonyl chloride with 1-(4-methylpiperazin-1-yl)propan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of 2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]amine. The second step involves the reaction of the amine with aniline in the presence of a catalyst such as palladium on carbon. This reaction leads to the formation of this compound.
科学的研究の応用
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline is used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the study of protein kinases. It is a potent inhibitor of several protein kinases, including PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. Inhibition of these kinases can lead to the suppression of tumor growth, making this compound a potential anti-cancer agent.
特性
IUPAC Name |
2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-4-22(20,21)16-8-6-5-7-15(16)17-14(2)13-19-11-9-18(3)10-12-19/h5-8,14,17H,4,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODFRHAGGATLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)



![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)